molecular formula C20H20ClPS B156426 ((Methylthio)methyl)triphenylphosphonium chloride CAS No. 1779-54-0

((Methylthio)methyl)triphenylphosphonium chloride

Cat. No. B156426
CAS RN: 1779-54-0
M. Wt: 358.9 g/mol
InChI Key: CREBIKHUZHBYJU-UHFFFAOYSA-M
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Description

The compound of interest, ((Methylthio)methyl)triphenylphosphonium chloride, is a phosphonium salt that is related to various phosphonium compounds discussed in the provided papers. These compounds are typically synthesized from triphenylphosphine and have applications in organic synthesis, particularly in the formation of alkenes and other complex molecules .

Synthesis Analysis

The synthesis of related phosphonium salts often involves the reaction of triphenylphosphine with different reagents. For example, methyltriphenylphosphonium methylcarbonate is obtained by quaternarization of triphenylphosphine with dimethylcarbonate . Another synthesis route involves the preparation of 3,3,3-trichloropropyl-1-triphenylphosphonium chloride from 2-chloroethanol, triphenylphosphine, and trichloroacetic acid . These methods highlight the versatility of triphenylphosphine in forming various phosphonium salts, which could be extrapolated to the synthesis of ((Methylthio)methyl)triphenylphosphonium chloride.

Molecular Structure Analysis

The molecular structure of phosphonium salts is characterized by the presence of a positively charged phosphorus atom bonded to three phenyl groups and an additional substituent. The structure of these compounds can be elucidated using techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy . For instance, the structure of methoxycarbonylethenyltriphenylphosphonium chloride was characterized as a methanol adduct . These analyses provide insights into the geometry and electronic environment of the phosphorus center in phosphonium salts.

Chemical Reactions Analysis

Phosphonium salts are known for their reactivity in various chemical transformations. The methyltriphenylphosphonium methylcarbonate acts as a latent ylide in Wittig vinylation reactions . Similarly, 3,3,3-trichloropropyl-1-triphenylphosphonium chloride can be deprotonated to generate a phosphorane that reacts with aldehydes to form trichloromethylated olefins . These reactions demonstrate the utility of phosphonium salts in organic synthesis, particularly in the construction of carbon-carbon double bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphonium salts are influenced by their molecular structure. They often exhibit high thermal stability and can be isolated as crystalline solids . The reactivity of these salts can vary significantly depending on the substituents attached to the phosphorus atom. For example, (methylthio)- and (methylseleno)-triphenylphosphonium salts show rapid decomposition in the presence of tertiary ammonium carboxylates or tertiary amines . These properties are crucial for their application in synthesis and dictate the conditions under which they can be used.

Scientific Research Applications

Chlorination, Dehydration, and P-N Linkage

(R. Appel, 1975) discussed the use of triphenylphosphane in generating various reactive species, including phosphonium chloride derivatives. These species play a crucial role in chlorination, dehydration, and P-N linkage reactions.

Synthesis of Phosphonium Salts and Their Reactions

(R. Haynes & C. Indorato, 1984) described the preparation of (methylthio)-triphenylphosphonium salts, exploring their reactions with carboxylic acids and alcohols, emphasizing the significance of these salts in organic synthesis.

Organotrifluoroborato Phosphonium Ylides

(G. Molander et al., 2007) discussed the preparation of organotrifluoroborato phosphonium ylides, highlighting their role in facilitating Wittig reactions and their utility in organic synthesis.

Corrosion Inhibition in Acid Media

(K. Mansouri et al., 2022) examined the use of (methoxymethyl) triphenylphosphonium chloride as a corrosion inhibitor in acid media, demonstrating its effectiveness in protecting metals.

Synthesis of Fluorinated Retinoic Acids

(A. J. Lovey & B. A. Pawson, 1981) explored the synthesis of fluorinated retinoic acids, where phosphonium salts played a crucial role in the formation of key intermediates.

Improved Synthetic Protocol for Tetraphenylporphyrinylmethyltriphenylphosphonium Salts

(V. V. Berezovskiĭ et al., 2017) presented an improved synthetic protocol for tetraphenylporphyrinylmethyltriphenylphosphonium salts, indicating their utility in Wittig reactions.

Use in Group Transfer Polymerization

(W. Shen et al., 1989) described the synthesis of new initiators for group transfer polymerization, where triphenylphosphonium-containing ketene silyl acetals were used.

Antineoplastic Activity of Triarylalkylphosphonium Salts

(J. Patel et al., 1994) investigated the antineoplastic activity of triarylalkylphosphonium salts, highlighting their potential in cancer treatment.

Preparation of Vinylphosphonium Salts

(K. Okuma et al., 1992) focused on the preparation of vinylphosphonium salts from olefins, demonstrating the versatility of phosphonium salts in organic reactions.

Halogen-Carrier in Bromination of Organic Compounds

(M. Hassanein et al., 1989) used polymer-bound triphenylphosphonium perbromide for bromination, showcasing its role as a halogen-carrier in organic synthesis.

Glycerol-based Deep Eutectic Solvents

(M. Alomar et al., 2013) explored glycerol-based deep eutectic solvents, including phosphonium salts, revealing their diverse applications in industrial processes.

Safety And Hazards

The safety data sheet for ((Methylthio)methyl)triphenylphosphonium chloride suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

methylsulfanylmethyl(triphenyl)phosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20PS.ClH/c1-22-17-21(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,17H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREBIKHUZHBYJU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClPS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40939002
Record name [(Methylsulfanyl)methyl](triphenyl)phosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((Methylthio)methyl)triphenylphosphonium chloride

CAS RN

1779-54-0
Record name Phosphonium, [(methylthio)methyl]triphenyl-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1779-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((Methylthio)methyl)triphenylphosphonium chloride
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001779540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(Methylsulfanyl)methyl](triphenyl)phosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(methylthio)methyl]triphenylphosphonium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
M Geoffroy, M Reddy… - The Journal of Physical …, 1986 - ACS Publications
X-irradiation of Ph3P+ CH2SCH3Cr single crystals, at 77 K, gives rise to ESR spectra whose angular variations are characteristic of pairwise trapped radicals. The crystal structure of …
Number of citations: 0 pubs.acs.org
D Lesuisse, JF Gourvest, O Benslimane… - Journal of medicinal …, 1996 - ACS Publications
During the course of a study aimed at the search for new potent aromatase inhibitors, several new androstenedione analogs were synthesized and evaluated. This study led to the …
Number of citations: 24 pubs.acs.org
F Rocco, SO Bosso, F Viola, P Milla, G Roma, G Grossi… - Lipids, 2003 - Wiley Online Library
Various (1E,3E)‐ and (1Z,3E)‐conjugated methylthio derivatives of oxidosqualene (OS) and conjugated and non‐conjugated phenylthio derivatives of OS were obtained. These …
Number of citations: 4 aocs.onlinelibrary.wiley.com
AJ Speziale, KW Ratts - Journal of the American Chemical Society, 1965 - ACS Publications
and p-tolyl 2-(triphenylphosphoranylidene) methyl sul-fone (II, R= d-CHfC^ Hj) were determined. X-Ray studies confirmed, as previously suggested by spectral data, that the major …
Number of citations: 64 pubs.acs.org
S Grimm - unipub.uni-graz.at
Cells are the building blocks of all life on our planet. They are amazing and amazingly complicated chemical factories that use energy and matter to replicate. A living cell is made up of …
Number of citations: 0 unipub.uni-graz.at
DG New, Z Tesfai, KD Moeller - The Journal of Organic Chemistry, 1996 - ACS Publications
The utility of intramolecular anodic olefin coupling reactions involving electron-rich aromatic rings for constructing fused, bicyclic ring skeletons has been examined. Reactions involving …
Number of citations: 78 pubs.acs.org
KS Feldman, IY Gonzalez… - The Journal of Organic …, 2015 - ACS Publications
Tetracyclic products featuring predominantly a trans-hexahydroindane unit annelated onto the C(2)/C(3) positions of indole can be accessed by intramolecular cyclocondensation of …
Number of citations: 13 pubs.acs.org
M Kumar, F Cervantes-Lee, KH Pannell, J Shao - Organometallics, 2008 - ACS Publications
Cyclic voltammetric studies on ER 2 [(η 5 -C 5 H 4 )Fe(L 2 )Me] 2 (L 2 = dppe; ER 2 = CH 2 ( 1a ), SiMe 2 ( 2a ), GeMe 2 ( 3a ), SnMe 2 ( 4a )) revealed two well-resolved reversible …
Number of citations: 11 pubs.acs.org
AA Andia - 2018 - search.proquest.com
Molecular oxygen is an ideal source of oxygen atoms for synthetic transformations because it is inexpensive, abundant, and non-toxic. This dissertation presents the development of …
Number of citations: 0 search.proquest.com

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